Hederasaponin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Hederasaponin B and related compounds often involves complex organic reactions that aim to replicate or modify the natural compound's structure. For instance, the synthesis approaches for related saponins and triterpene glycosides have been explored through various strategies, including Diels-Alder reactions, which are crucial for constructing cyclic structures in organic synthesis. These methods emphasize the complexity and creativity required in synthesizing natural products with intricate molecular architectures (Snyder & Kontes, 2009).

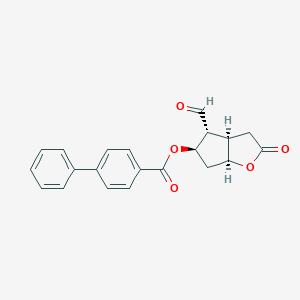

Molecular Structure Analysis

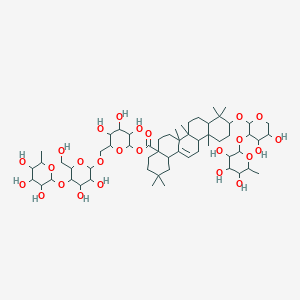

The molecular structure of Hederasaponin B features a triterpene backbone attached to sugar molecules, typical of saponins. This structure is critical for its biological activities and physicochemical properties. The attachment of sugar moieties to the triterpene core influences the compound's solubility and bioavailability. Molecular complexation studies, such as those between Hederasaponin C (a related compound) and cholesterol, highlight the interactions at the molecular level, providing insights into the structural aspects that govern the compound's function and reactivity (Yakovishin et al., 2020).

Chemical Reactions and Properties

Hederasaponin B's chemical reactivity is influenced by its triterpene and glycoside components. The glycosidic linkages are susceptible to hydrolysis under acidic or enzymatic conditions, releasing the aglycone and sugar components. This reaction is significant for the compound's biological activities and its metabolism in organisms. Additionally, the triterpene core can engage in various chemical reactions, including oxidation and complexation, which are essential for understanding its chemical properties and potential modifications for therapeutic applications.

Physical Properties Analysis

The physical properties of Hederasaponin B, such as solubility, melting point, and stability, are crucial for its application in various fields. The compound's solubility in water and organic solvents is primarily determined by the nature and number of sugar residues attached to the triterpene core, affecting its application in pharmaceutical formulations and biological studies.

Chemical Properties Analysis

The chemical properties of Hederasaponin B, including its antioxidant and potential antiviral activities, are of significant interest. Studies have shown that saponins like Hederasaponin B possess strong antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases. For example, Hederasaponin B and related compounds from Hedera helix have demonstrated substantial antioxidant activity, comparable to that of known antioxidants (Gülçin et al., 2004). Additionally, the antiviral activity of Hederasaponin B against specific viral strains highlights its potential as a natural antiviral agent (Song et al., 2014).

Scientific Research Applications

Antioxidant Activity : Hederasaponin B is recognized for its ability to suppress superoxide generation, tyrosyl phosphorylation, and translocation of cytosolic proteins in human neutrophils, highlighting its antioxidant capabilities (Chen et al., 2009). Additionally, it has shown to inhibit lipid peroxidation of linoleic acid emulsion at a concentration of 75 pg/mL, demonstrating strong antioxidant activity (Gülçin et al., 2004).

Antiviral and Antileishmanial Activities : Hederasaponin B has been identified to have broad-spectrum antiviral activity against Enterovirus 71 subgenotypes C3 and C4a, making it a potential novel drug candidate for viral infections (Song et al., 2014). It also possesses antileishmanial activity in vitro on Leishmania infantum and Leishmania tropica (Majester-Savornin et al., 1991).

Cytotoxic Effects : The compound has shown significant inhibitory effects against three human cancer cell lines, indicating its potential in cancer research and therapy (Wu et al., 2017). Furthermore, improving its anticancer activity by physically encapsulating it with targeted micelles has been explored, indicating ongoing research in enhancing its efficacy in cancer therapy (Sun et al., 2016).

Anti-inflammatory Properties : Hederasaponin B and related compounds may exert anti-inflammatory effects by blocking bradykinin or other inflammation mediators, affecting pathways such as prostaglandin pathways (Gepdiremen et al., 2005).

Ichthyotoxicity and Influence on Seed Germination : The compound has shown ichthyotoxicity against Poecilia reticulata and influences on Avena sativa seeds germination, indicating its effect in biological studies and potentially ecological applications (Yakovishin et al., 2013).

Metabolic Pathway Studies : Understanding the metabolism of plant saponins in vivo, including possible metabolic pathways of hederasaponin B, provides insights into the biodistribution and mechanism of action of these compounds (Li et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-BVLVEXITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hederasaponin B | |

CAS RN |

36284-77-2 |

Source

|

| Record name | Hederasaponin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)